
2,2-Dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid is an organic compound with the molecular formula C17H16O4. It is a derivative of propanoic acid and features a phenoxyphenyl group, which contributes to its unique chemical properties. This compound is primarily used in research and industrial applications due to its versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid typically involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which involve the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2,2-Dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, although specific uses in medicine are still under research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity. The compound’s reactivity allows it to modify proteins and enzymes, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2,2-dimethyl-:
Cyclopropanecarboxylic acid derivatives: These compounds have similar structural features but differ in their specific functional groups and reactivity.
Uniqueness
2,2-Dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications in research and industry.
Properties
Molecular Formula |
C17H16O4 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H16O4/c1-17(2,16(19)20)15(18)12-8-10-14(11-9-12)21-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,20) |
InChI Key |
SQMNJOUSDDDVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid](/img/structure/B13214345.png)
![6-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13214351.png)
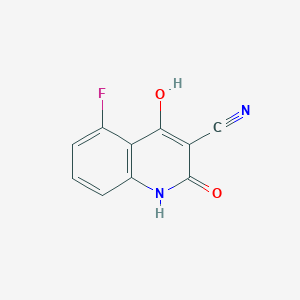
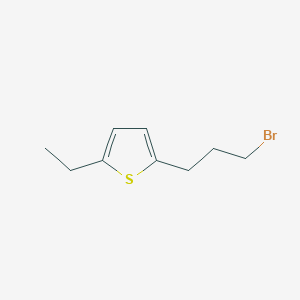
![Butyl[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13214368.png)
![1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13214390.png)
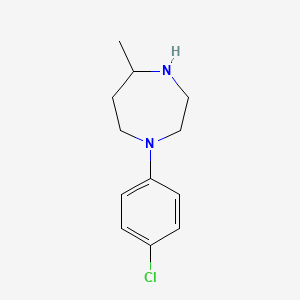
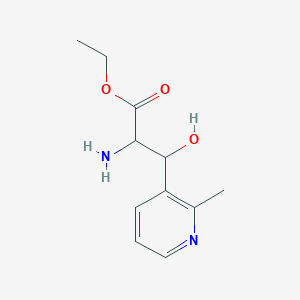
![Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214406.png)


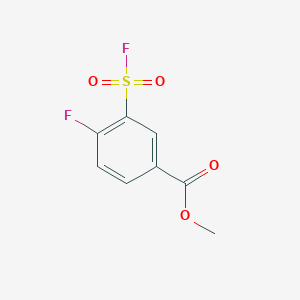
![1-[(3R)-3-aminopiperidin-1-yl]propan-1-one](/img/structure/B13214421.png)
